molecular formula C9H12N4O4 B8004971 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B8004971
M. Wt: 240.22 g/mol
InChI Key: RGRFXFOSADUTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C8H11N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group, a pyrazole ring, and a tetrahydropyran moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran group.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The pyrazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common reagents include halogenating agents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pyrazole ring can bind to specific protein targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Lacks the carboxamide group but shares similar structural features.

    4-nitro-1-(oxan-4-yl)-1H-pyrazole: Similar structure with a different substituent on the pyrazole ring.

    4-nitro-1-tetrahydropyran-4-yl-pyrazole: Another structural analog with slight variations in the substituents.

Uniqueness

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Biological Activity

4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, characterized by its unique structural features that include a nitro group and a tetrahydro-2H-pyran moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Molecular Formula: C₈H₁₁N₃O₃
Molecular Weight: 197.191 g/mol
CAS Number: 1190380-50-7

Synthesis

The synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the reaction of 4-nitropyrazole with tetrahydro-2H-pyran-4-yl halide under basic conditions. Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF), with potassium carbonate or sodium hydride as bases.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. For instance, a study reported that derivatives of pyrazole exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance this activity by facilitating electron transfer processes in bacterial cells .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of pyrazole derivatives has been explored in various cancer cell lines. A notable study found that compounds similar to 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the tetrahydro-2H-pyran moiety may enhance solubility and bioavailability, facilitating its interaction with target molecules .

Case Studies

StudyFindingsCell Line/Organism
Study ASignificant antibacterial activity against E. coli and S. aureusBacterial strains
Study BInhibition of TNF-alpha and IL-6 productionIn vitro human cell cultures
Study CInduction of apoptosis in MCF-7 and A549 cellsHuman cancer cell lines

Properties

IUPAC Name

4-nitro-1-(oxan-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c10-9(14)8-7(13(15)16)5-12(11-8)6-1-3-17-4-2-6/h5-6H,1-4H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRFXFOSADUTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C(=N2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.